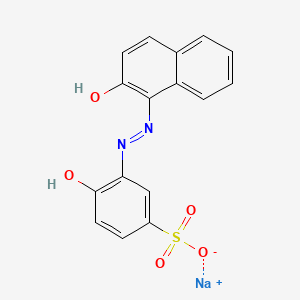
茜素紫酸 N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Alizarin Violet N is an azo dye known for its vibrant reddish-violet color. It is widely used in various industries, including textiles, inks, and dye lasers. The compound is also employed in analytical chemistry for the determination of metals such as iron, calcium, and aluminum .
科学研究应用
Acid Alizarin Violet N has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations for metal ion determination.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks
生化分析
Biochemical Properties
It is known that the dye has a maximum absorption at 501 nm . The dye is soluble in water and ethanol
Cellular Effects
The cellular effects of Acid Alizarin Violet N are not well-documented. Studies on similar compounds, such as alizarin, have shown that they can influence cell function. For example, alizarin has been found to decrease cell viability in a dose-dependent manner in HepG2 cells, a human hepatoma cell line . It also significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .
Molecular Mechanism
Studies on alizarin, a similar compound, have shown that it exhibits agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This suggests that Acid Alizarin Violet N may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions: Acid Alizarin Violet N is synthesized through the diazotization of 3-amino-4-hydroxybenzenesulfonic acid, followed by coupling with naphthalen-2-ol . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods: In industrial settings, the synthesis of Acid Alizarin Violet N involves large-scale diazotization and coupling reactions. The product is then purified by converting it to its monosodium salt using a sodium acetate and acetic acid buffer at pH 4. The free acid is precipitated from the aqueous solution using concentrated hydrochloric acid, followed by washing and extraction with ethanol in a Soxhlet extractor .
化学反应分析
Types of Reactions: Acid Alizarin Violet N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding amines under reducing conditions.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo dye.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
作用机制
The mechanism of action of Acid Alizarin Violet N involves its ability to absorb visible light, which leads to electronic transitions within the molecule. This property is exploited in various applications, such as dye lasers and photodynamic therapy. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry .
相似化合物的比较
Alizarin: Another anthraquinone-based dye with similar applications but different spectral properties.
Purpurin: A hydroxy-anthraquinone dye with distinct absorption characteristics.
Alizarin Red S: Used in histology for staining calcium deposits.
Uniqueness: Acid Alizarin Violet N is unique due to its azo structure, which imparts specific light-absorbing properties and makes it suitable for a wide range of applications, from analytical chemistry to industrial dyeing processes .
属性
CAS 编号 |
2092-55-9 |
|---|---|
分子式 |
C16H12N2NaO5S |
分子量 |
367.3 g/mol |
IUPAC 名称 |
sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23); |
InChI 键 |
JJNDVAFFPLPCKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C.I. 15670; NSC-12453; NSC 12453; NSC12453. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


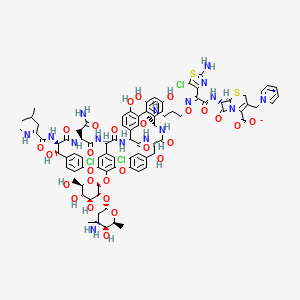
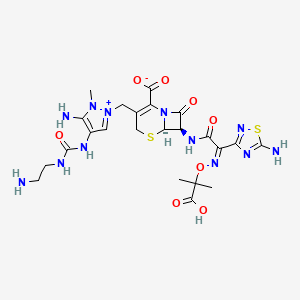
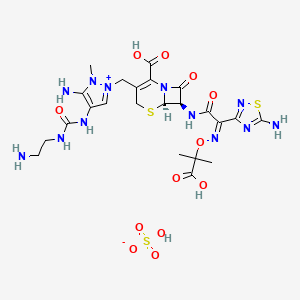

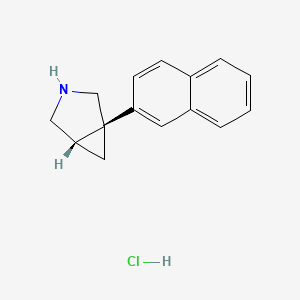


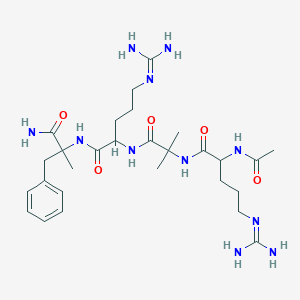
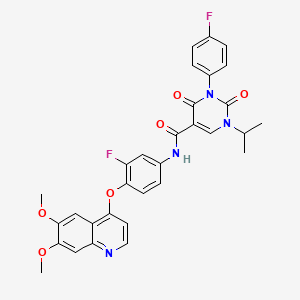

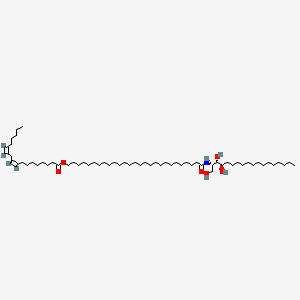
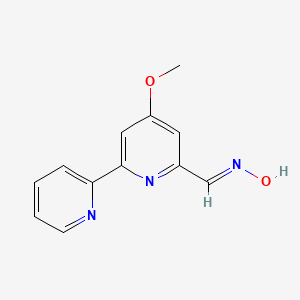
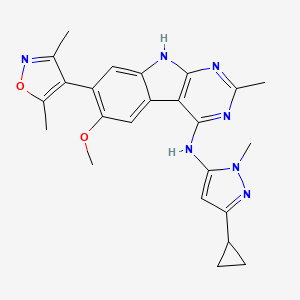
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
